molecular formula C10H7N B6196144 2-ethynyl-6-methylbenzonitrile CAS No. 2680533-36-0

2-ethynyl-6-methylbenzonitrile

Cat. No.: B6196144
CAS No.: 2680533-36-0
M. Wt: 141.2
InChI Key:
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Description

2-ethynyl-6-methylbenzonitrile is a compound that has recently gained interest in scientific research due to its unique physical and chemical properties. It belongs to the family of benzonitriles, which are organic compounds with a carbon-nitrogen triple bond attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-6-methylbenzonitrile can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of benzamide or benzaldehyde oxime, or the Rosenmund–von Braun reaction using cuprous cyanide or sodium cyanide in dimethyl sulfoxide and bromobenzene .

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-6-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, which can be further utilized in the synthesis of more complex organic compounds.

Scientific Research Applications

2-ethynyl-6-methylbenzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-ethynyl-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: This compound has a similar structure but lacks the ethynyl and methyl groups.

    2-ethynylbenzonitrile: This compound has an ethynyl group but lacks the methyl group.

    6-methylbenzonitrile: This compound has a methyl group but lacks the ethynyl group.

Uniqueness

2-ethynyl-6-methylbenzonitrile is unique due to the presence of both ethynyl and methyl groups, which confer distinct physical and chemical properties. These properties make it a valuable compound for various scientific research applications and industrial processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-6-methylbenzonitrile involves the addition of an ethynyl group to 6-methylbenzonitrile.", "Starting Materials": [ "6-methylbenzonitrile", "acetylene", "sodium amide", "diethyl ether", "chloroform" ], "Reaction": [ "Dissolve 6-methylbenzonitrile in dry diethyl ether.", "Add sodium amide to the solution and stir for 30 minutes.", "Add acetylene to the solution and stir for 2 hours.", "Add chloroform to the solution and stir for 30 minutes.", "Filter the solution and wash the precipitate with diethyl ether.", "Dry the precipitate to obtain 2-ethynyl-6-methylbenzonitrile." ] }

CAS No.

2680533-36-0

Molecular Formula

C10H7N

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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